Gabapentin enacarbil

Catalog No.
S528626
CAS No.
478296-72-9
M.F
C16H27NO6
M. Wt
329.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gabapentin enacarbil

CAS Number

478296-72-9

Product Name

Gabapentin enacarbil

IUPAC Name

2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid

Molecular Formula

C16H27NO6

Molecular Weight

329.39 g/mol

InChI

InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)

InChI Key

TZDUHAJSIBHXDL-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O

Solubility

Solubility of 0.5 mg/mL in water

Synonyms

1-(((alpha-isobutanoyloxyethoxy)carbonyl)aminomethyl)-1-cyclohexaneacetic acid, gabapentin enacarbil, XP 10569, XP 11084, XP 11239, XP 12464, XP 13512, XP-10569, XP-11084, XP-11239, XP-12464, XP-13512, XP10569, XP11084, XP11239, XP12464, XP13512

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O

Description

The exact mass of the compound Gabapentin enacarbil is 329.18384 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility of 0.5 mg/ml in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Restless Legs Syndrome

One of the main areas of research for gabapentin enacarbil is in the treatment of moderate to severe primary restless legs syndrome (RLS) []. Several clinical trials have investigated its efficacy, finding that it can improve symptoms and sleep quality in patients with RLS [, ].

These studies compared gabapentin enacarbil at different doses to a placebo (inactive treatment). They measured improvement using scales that assess RLS symptoms and sleep quality [, ]. The research suggests that gabapentin enacarbil may be an effective treatment for RLS, although the optimal dosage is debated [, ].

Gabapentin enacarbil is a prodrug of gabapentin, designed to enhance the pharmacokinetic properties of its parent compound. It is primarily utilized in the treatment of moderate-to-severe primary Restless Legs Syndrome and postherpetic neuralgia, a condition characterized by pain following shingles. The compound is known for its ability to alleviate discomfort associated with these conditions by modulating neurotransmitter release and inhibiting certain calcium channels in the nervous system .

The chemical formula for gabapentin enacarbil is C16H27NO6C_{16}H_{27}NO_{6}, and it has a molecular weight of approximately 329.39 g/mol. Its structure incorporates elements that facilitate its conversion into gabapentin upon administration, allowing for prolonged therapeutic effects .

The precise mechanism by which gabapentin enacarbil exerts its therapeutic effects is not fully understood. Once converted to gabapentin, it is thought to modulate voltage-gated calcium channels in the central nervous system, impacting nerve signaling and reducing pain perception [].

Starting from intermediates such as haloalkyl carbamate or carbonate derivatives. A notable method includes the use of diacid acetal skeletons, which are reacted under controlled conditions to yield the final product . The purification process is critical to ensure the removal of impurities that may affect the drug's efficacy and safety.

Gabapentin enacarbil exhibits its biological activity primarily through its action on voltage-dependent calcium channels. It binds to the alpha-2-delta subunit of these channels, inhibiting neurotransmitter release and thereby reducing excitability in neurons. This mechanism is believed to contribute to its efficacy in treating neuropathic pain and movement disorders associated with Restless Legs Syndrome . The pharmacological profile of gabapentin enacarbil closely mirrors that of gabapentin, although it is designed for extended release and improved absorption.

Gabapentin enacarbil is primarily applied in clinical settings for:

  • Restless Legs Syndrome: It helps alleviate discomfort and the urge to move legs, improving sleep quality.
  • Postherpetic Neuralgia: It provides pain relief in patients suffering from nerve pain following shingles.

Additionally, its role as an anticonvulsant suggests potential applications in other neuropathic pain conditions .

Gabapentin enacarbil shares similarities with several other compounds used in treating neuropathic pain and related conditions. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
GabapentinCalcium channel modulationEstablished use; less bioavailable than enacarbil
PregabalinBinds to alpha-2-delta subunit of calcium channelsMore potent than gabapentin; used for generalized anxiety disorder
CarbamazepineSodium channel blockerPrimarily used for epilepsy; different mechanism
DuloxetineSerotonin-norepinephrine reuptake inhibitorUsed for depression; different pharmacological profile

Gabapentin enacarbil's unique formulation as a prodrug allows for improved absorption and sustained release compared to gabapentin, making it particularly effective for chronic conditions requiring long-term management .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

329.18383758 g/mol

Monoisotopic Mass

329.18383758 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

Melting onset of about 64°C.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75OCL1SPBQ

Drug Indication

For the treatment of adult Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN).
FDA Label

Livertox Summary

Gabapentin enacarbil is a long acting form of gabapentin that is used for restless leg syndrome and for painful postherpetic neuropathy. Gabapentin enacarbil and gabapentin are associated with a low rate of transient serum enzyme elevations during treatment and with rare instances of clinically apparent liver injury.

Drug Classes

Anticonvulsants

Pharmacology

Since gabapentin enacarbil is a prodrug of gabapentin, it's physiological effects are the same as gabapentin. Concerning PHN, gabapentin prevents allodynia and hyperalgesia.

Mechanism of Action

Although the exact mechanism of action of gabapentin in RLS and PHN is unknown, it is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A1 (GAT1) [HSA:6529] [KO:K05034]

Other CAS

478296-72-9

Absorption Distribution and Excretion

Gabapentin enacarbil is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1.
Gabapentin enacarbil is eliminated primarily in the urine (94%) and to a lesser extent in the feces (5%).
The volume of distribution is 76L.
Renal clearance of gabapentin is 5 to 7 L/hr.

Metabolism Metabolites

Gabapentin enacarbil does not interact with any of the major cytochrome P450 enzymes.

Wikipedia

Gabapentin_enacarbil
Daclatasvi

FDA Medication Guides

Horizant
Gabapentin Enacarbil
TABLET, EXTENDED RELEASE;ORAL
ARBOR PHARMS LLC
04/17/2020

Biological Half Life

The elimination half-life of gabapentin is 5.1 to 6.0 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Cundy KC, Branch R, Chernov-Rogan T, Dias T, Estrada T, Hold K, Koller K, Liu X, Mann A, Panuwat M, Raillard SP, Upadhyay S, Wu QQ, Xiang JN, Yan H, Zerangue N, Zhou CX, Barrett RW, Gallop MA: XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. J Pharmacol Exp Ther. 2004 Oct;311(1):315-23. Epub 2004 May 14. [PMID:15146028]
Bialer M: New antiepileptic drugs that are second generation to existing antiepileptic drugs. Expert Opin Investig Drugs. 2006 Jun;15(6):637-47. [PMID:16732716]
Cundy KC, Annamalai T, Bu L, De Vera J, Estrela J, Luo W, Shirsat P, Torneros A, Yao F, Zou J, Barrett RW, Gallop MA: XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. J Pharmacol Exp Ther. 2004 Oct;311(1):324-33. Epub 2004 May 14. [PMID:15146029]

Explore Compound Types